REACTION_CXSMILES
|
C1(C)[CH:6]=[CH:5][C:4](S(O)(=O)=O)=[CH:3]C=1.CO[C:14]1[CH2:19]CCC[CH:15]=1.[CH3:20][O:21][C:22]([CH3:24])=[CH2:23].[O:25]1C=CCCC1.[CH3:31][CH:32]([O:36]C(C)=O)[CH2:33]OC>>[C:20]([O:21][C:22]12[CH2:3][CH:4]3[CH2:5][CH:6]([CH2:31][C:32]([OH:36])([CH2:33]3)[CH2:23]1)[CH2:24]2)(=[O:25])[C:14]([CH3:19])=[CH2:15]
|
Name
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above obtained polymer
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Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
18.9 g
|
Type
|
reactant
|
Smiles
|
CC(COC)OC(=O)C
|
Name
|
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
COC1=CCCCC1
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
COC(=C)C
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
O1CCCC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
After the acid was dissolved
|
Type
|
WAIT
|
Details
|
The reaction was carried out at room temperature for a few days until the solution
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched with 5 g of basic active aluminum oxide
|
Type
|
FILTRATION
|
Details
|
The quenched solution was filtered through 0.2 μm
|
Type
|
FILTRATION
|
Details
|
filter into a glass bottle
|
Name
|
|
Type
|
|
Smiles
|
C(C(=C)C)(=O)OC12CC3(CC(CC(C1)C3)C2)O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |